1-(3-氟苯基)-3-丙酰基哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

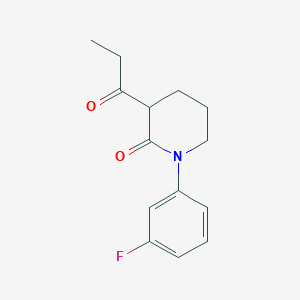

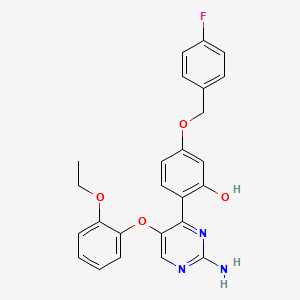

The compound “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” is a complex organic molecule. It contains a piperidin-2-one group, which is a six-membered ring with one nitrogen atom and a carbonyl group . It also has a 3-fluorophenyl group attached, which is a phenyl ring (a six-membered carbon ring typical of many organic compounds) with a fluorine atom at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a piperidin-2-one ring with a propanoyl (a three-carbon chain with a carbonyl group at one end) and a 3-fluorophenyl group attached. The exact structure, including the positions of these groups on the ring, would need to be confirmed by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence its polarity and hence its solubility in different solvents .科学研究应用

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for the creation of a wide array of bioactive molecules, particularly those with potential therapeutic applications. For instance, it can be used to synthesize thiourea derivatives, which are known for their antifungal properties against plant pathogens .

Ligands for Metal Separation

The structural features of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” make it an efficient ligand for the separation of platinum group metals. This application is crucial in the field of analytical chemistry, where precise metal separation is required for various analyses and industrial processes .

Antiviral Agents

Derivatives of this compound have been explored for their antiviral properties. The ability to inhibit viral replication makes them candidates for the development of new antiviral drugs, which is especially relevant in the context of emerging viral diseases .

Anti-Inflammatory Applications

The anti-inflammatory potential of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treating various inflammatory disorders .

Anticancer Research

Research into the anticancer properties of this compound is ongoing. Its derivatives may interfere with cancer cell proliferation and survival, making them valuable in the design of new chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial activity of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” derivatives is significant for the development of new antibiotics. With antibiotic resistance on the rise, novel compounds with unique mechanisms of action are urgently needed .

Enantioselective Synthesis

This compound is used in enantioselective synthesis, which is crucial for creating drugs with the correct chiral configuration. This has implications for the pharmaceutical industry, as the chirality of drugs can affect their efficacy and safety .

Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase

Lastly, derivatives of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This application is particularly important in the fight against HIV/AIDS, as it contributes to the development of antiretroviral therapies .

作用机制

Target of Action

It’s structurally similar to 3-fluoroamphetamine , which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .

Mode of Action

It’s structurally similar to 3-fluoroamphetamine , which acts as a substrate-based releaser, with selectivity for dopamine over serotonin . This suggests that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Biochemical Pathways

It’s structurally similar to 3-fluoroamphetamine , which affects the dopamine and norepinephrine pathways . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .

Pharmacokinetics

3-fluoroamphetamine, a structurally similar compound, has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties suggest that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may have similar ADME properties, impacting its bioavailability.

Result of Action

A structurally similar compound, 3-fluoroamphetamine, has been shown to act as a stimulant drug . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .

Action Environment

The stability and efficacy of structurally similar compounds like 3-fluoroamphetamine can be influenced by factors such as ph, temperature, and the presence of other substances .

安全和危害

未来方向

属性

IUPAC Name |

1-(3-fluorophenyl)-3-propanoylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRGFTOXIOITPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2756977.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2756981.png)

![Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2756984.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756989.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2756992.png)

![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)

![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)